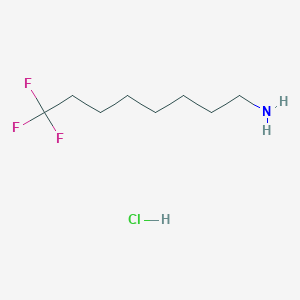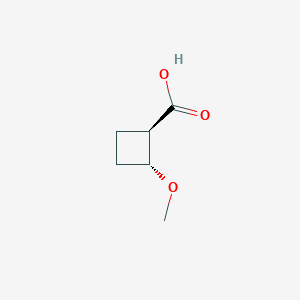
8,8,8-Trifluorooctan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8,8-Trifluorooctan-1-amine;hydrochloride is a chemical compound primarily used in scientific research. It belongs to the class of amine compounds and consists of eight carbon atoms, three fluorine atoms, and one amino group. The hydrochloride salt is a crystalline solid that has a characteristic smell and is highly soluble in water .
Vorbereitungsmethoden
The synthesis of 8,8,8-Trifluorooctan-1-amine;hydrochloride involves several steps:
Addition of 1,1,1-trifluoro-3-iodopropane to n-butyl lithium in THF: This forms 8,8,8-trifluorooct-1-ene.
Treatment with HBr: This converts 8,8,8-trifluorooct-1-ene to 8,8,8-trifluorooctan-1-ol.
Conversion to the corresponding amine: This is achieved using an amine salt.
Treatment with concentrated hydrochloric acid: This final step yields this compound.
Analyse Chemischer Reaktionen
8,8,8-Trifluorooctan-1-amine;hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It undergoes substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Major Products: The major products depend on the type of reaction but can include oxides, simpler amines, and substituted derivatives
Wissenschaftliche Forschungsanwendungen
8,8,8-Trifluorooctan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Investigated for its antibacterial, antifungal, and antiparasitic properties.
Medicine: Studied for its potential in inhibiting the growth of cancer cells in vitro.
Industry: Utilized in the synthesis of other complex compounds and materials
Wirkmechanismus
The mechanism by which 8,8,8-Trifluorooctan-1-amine;hydrochloride exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: It interacts with specific enzymes and proteins, altering their function.
Pathways Involved: It can affect metabolic pathways, leading to changes in cellular processes such as growth and replication
Vergleich Mit ähnlichen Verbindungen
8,8,8-Trifluorooctan-1-amine;hydrochloride can be compared with other similar compounds:
8,8,8-Trifluorooctan-1-amine: Similar in structure but lacks the hydrochloride component.
8,8,8-Trifluorooctan-1-ol: An intermediate in the synthesis of the amine;hydrochloride.
1,1,1-Trifluoro-3-iodopropane: A precursor in the synthesis process.
Uniqueness: The presence of the trifluoromethyl group and the hydrochloride salt makes it unique in terms of reactivity and solubility .
Eigenschaften
IUPAC Name |
8,8,8-trifluorooctan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3N.ClH/c9-8(10,11)6-4-2-1-3-5-7-12;/h1-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLHHGYTINLQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(F)(F)F)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2833027.png)
![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2833029.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2833031.png)






![4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride](/img/structure/B2833043.png)

![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2833048.png)

